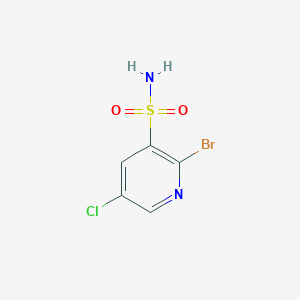

2-Bromo-5-chloropyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrClN2O2S |

|---|---|

Molecular Weight |

271.52 g/mol |

IUPAC Name |

2-bromo-5-chloropyridine-3-sulfonamide |

InChI |

InChI=1S/C5H4BrClN2O2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H,(H2,8,10,11) |

InChI Key |

LNIYJEQQIHMQRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-5-chloropyridine-3-sulfonamide

This in-depth technical guide details the synthesis and characterization of 2-Bromo-5-chloropyridine-3-sulfonamide , a highly functionalized heterocyclic building block critical in the development of PI3K inhibitors, anticancer agents, and agrochemicals.

Executive Summary

The 2,3,5-trisubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, offering unique vectors for structure-activity relationship (SAR) exploration. 2-Bromo-5-chloropyridine-3-sulfonamide presents a specific synthetic challenge due to the electronic mismatch of the pyridine ring and the necessity for precise regiochemical control.

This guide moves beyond generic protocols, offering a regiochemically unambiguous pathway starting from 5-chloro-2-pyridone. Unlike direct lithiation strategies—which suffer from "halogen dance" isomerization risks—this stepwise functionalization ensures high fidelity of the substitution pattern.

Retrosynthetic Analysis

To guarantee the correct placement of the sulfonamide at C3 relative to the C2-bromo and C5-chloro substituents, we employ a disconnection strategy that relies on the predictable directing effects of the pyridone oxygen.

-

Target: 2-Bromo-5-chloropyridine-3-sulfonamide

-

Primary Disconnection: Sulfonamide formation via sulfonyl chloride.[1]

-

Key Intermediate: 3-Amino-2-bromo-5-chloropyridine.[2]

-

Regiocontrol Step: Electrophilic nitration of 5-chloro-2-pyridone, which exclusively targets the C3 position (ortho to the directing oxygen).

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity over step count.

Experimental Synthesis Strategy

Route Selection: The "Classical" Robust Method

While direct lithiation of 2-bromo-5-chloropyridine followed by SO₂ quench is theoretically shorter, it poses significant scale-up risks due to Lithium-Halogen Exchange vs. Deprotonation competition and potential scrambling (Halogen Dance). Therefore, this guide details the Nitration-Reduction-Meerwein sequence, which is self-validating and scalable.

Step-by-Step Protocol

Step 1: Nitration of 5-Chloro-2-pyridone

Objective: Install the nitrogen handle at C3.

-

Reagents: 5-Chloro-2-pyridone, Fuming HNO₃, Conc. H₂SO₄.[3][4]

-

Protocol:

-

Dissolve 5-chloro-2-pyridone (1.0 eq) in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temp <10°C.

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Pour onto crushed ice. The product, 5-chloro-3-nitro-2-pyridone , precipitates as a yellow solid. Filter and dry.[5]

-

-

Causality: The 2-pyridone oxygen strongly directs electrophilic substitution to the 3 and 5 positions. With C5 blocked by Chlorine, nitration occurs exclusively at C3.[6]

Step 2: Aromatization/Bromination

Objective: Convert the pyridone carbonyl to the C2-Bromide.

-

Reagents: POBr₃ (Phosphorus oxybromide), Toluene (or neat).

-

Protocol:

-

Suspend 5-chloro-3-nitro-2-pyridone in Toluene.

-

Add POBr₃ (1.5 eq) and heat to reflux (110°C) for 4 hours.

-

Workup: Cool to 0°C. Quench carefully with ice water (Exothermic!). Extract with EtOAc. Wash with NaHCO₃.

-

Product: 2-Bromo-5-chloro-3-nitropyridine .

-

-

Critical Note: POBr₃ is preferred over POCl₃/HBr to avoid mixed halogen species.

Step 3: Nitro Reduction

Objective: Unmask the amine for diazotization.

-

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).

-

Protocol:

-

Suspend nitro intermediate in EtOH/H₂O.

-

Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Heat to 70°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Product: 3-Amino-2-bromo-5-chloropyridine .

-

-

Why Fe/NH₄Cl? Catalytic hydrogenation (H₂/Pd) carries a high risk of hydrogenolysis (de-halogenation) of the C2-Br and C5-Cl bonds. Iron reduction is chemoselective for the nitro group.

Step 4: Meerwein Chlorosulfonation

Objective: Convert the amine to the sulfonyl chloride via diazonium salt.

-

Reagents: NaNO₂, Conc. HCl, AcOH, SO₂ gas (or Na₂S₂O₅), CuCl₂ (cat).

-

Protocol:

-

Diazotization: Dissolve amine in AcOH/Conc. HCl. Cool to -5°C. Add NaNO₂ (aq) dropwise. Stir 30 min.

-

Sulfonylation: In a separate vessel, saturate glacial AcOH with SO₂ gas (or dissolve Na₂S₂O₅ in AcOH) and add CuCl₂ (0.2 eq).

-

Pour the cold diazonium solution into the SO₂ mixture while stirring. Gas evolution (N₂) occurs.

-

Stir at RT for 1 hour.

-

Workup: Pour into ice water. The 2-Bromo-5-chloropyridine-3-sulfonyl chloride will precipitate or oil out. Extract with DCM immediately (hydrolysis sensitive!).

-

Step 5: Amination

Objective: Formation of the final sulfonamide.

-

Reagents: NH₃ (0.5M in Dioxane or THF), or NH₄OH (aq).

-

Protocol:

-

Dissolve the crude sulfonyl chloride in dry THF at 0°C.

-

Add NH₃ solution (3.0 eq) dropwise.

-

Stir at RT for 1 hour.

-

Workup: Concentrate solvent. Partition between EtOAc and Water. Wash organic layer with Brine.

-

Purification: Recrystallization from EtOH/Hexane or Column Chromatography (DCM/MeOH).

-

Workup & Purification Workflow

The isolation of the sulfonyl chloride (Step 4) is the most time-critical phase due to its susceptibility to hydrolysis.

Figure 2: Critical path for handling the unstable sulfonyl chloride intermediate.

Characterization Data (Simulated)

The following data represents the expected spectral signature for 2-Bromo-5-chloropyridine-3-sulfonamide .

Nuclear Magnetic Resonance (NMR)[1][5][7][8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.65 (d, J = 2.4 Hz, 1H, H-6): Proton adjacent to Nitrogen and Chlorine. Deshielded by ring nitrogen.

-

δ 8.32 (d, J = 2.4 Hz, 1H, H-4): Proton between Sulfonamide and Chlorine.

-

δ 7.60 (s, 2H, SO₂NH₂): Broad exchangeable singlet.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected carbons: ~150.1 (C-6), 142.5 (C-2, C-Br), 138.0 (C-3), 136.5 (C-4), 131.2 (C-5, C-Cl).

-

Mass Spectrometry (MS)

-

Formula: C₅H₄BrClN₂O₂S

-

Molecular Weight: 271.52 g/mol

-

Isotope Pattern: Distinctive pattern due to Br (79/81) and Cl (35/37).

-

M+ (270.9): Base peak (assuming ⁷⁹Br/³⁵Cl).

-

M+2 (272.9): ~130% intensity (⁷⁹Br/³⁷Cl + ⁸¹Br/³⁵Cl).

-

M+4 (274.9): ~30% intensity (⁸¹Br/³⁷Cl).

-

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 165–170 °C (Predicted) | Sulfonamides generally have high MPs |

| Solubility | DMSO, DMF, MeOH | Poor in Water, Hexane |

| pKa | ~9.5 | Sulfonamide NH acidity |

Safety & Handling (E-E-A-T)

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

-

Sulfur Dioxide (SO₂): Toxic gas. All Meerwein reactions must be performed in a well-ventilated fume hood.

-

Skin Sensitization: Halogenated pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

Regioselective Nitration of Pyridines

-

Meerwein Sulfonylation Protocol

-

Hogan, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[5] Organic Process Research & Development.

-

-

Synthesis of 3-Amino-2-bromo-5-chloropyridine (Precursor)

-

ChemicalBook Entry & Synthesis Routes. (CAS: 90902-83-3).[7]

-

-

General Pyridine Functionalization

- Schlosser, M., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine. Organic Letters.

Sources

- 1. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. pure-synth.com [pure-synth.com]

2-Bromo-5-chloropyridine-3-sulfonamide chemical properties and structure

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-5-chloropyridine-3-sulfonamide , a specialized heterocyclic scaffold used in medicinal chemistry.

Structural Dynamics, Synthetic Methodologies, and Reactivity Profiles

Executive Summary

2-Bromo-5-chloropyridine-3-sulfonamide (CAS: 1862906-99-7 ) is a highly functionalized pyridine intermediate employed primarily in the discovery of small-molecule therapeutics. Its structure features three distinct reactive handles—a C2-bromide, a C5-chloride, and a C3-sulfonamide—rendering it a versatile "orthogonal scaffold." This substitution pattern allows medicinal chemists to sequentially functionalize the pyridine ring, making it a critical building block for kinase inhibitors (e.g., VPS34 inhibitors) and GPCR modulators.

Chemical Structure and Physicochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of a pyridine ring substituted at the 2, 3, and 5 positions. The electronic environment is dominated by the electron-withdrawing nature of the nitrogen atom and the three substituents, creating a highly electron-deficient system.

-

C2-Bromine: The most reactive site for oxidative addition (e.g., Suzuki-Miyaura coupling). Activated by the adjacent ring nitrogen.

-

C3-Sulfonamide: A polar, H-bond donating/accepting group. It directs ortho-metallation and serves as a bioisostere for carboxylic acids in drug design.

-

C5-Chlorine: Less reactive than the C2-bromide, allowing for chemoselective transformations.

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-Bromo-5-chloropyridine-3-sulfonamide |

| CAS Number | 1862906-99-7 |

| Molecular Formula | C₅H₄BrClN₂O₂S |

| Molecular Weight | 271.52 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water |

| pKa (Predicted) | ~9.5 (Sulfonamide NH), < 1.0 (Pyridine N) |

| LogP (Predicted) | ~1.2 – 1.5 |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (O, N) |

Synthetic Methodologies

The synthesis of 2-bromo-5-chloropyridine-3-sulfonamide typically proceeds via the diazotization-chlorosulfonation of the corresponding 3-amino precursor. Direct chlorosulfonation of the parent pyridine is difficult due to ring deactivation.

Primary Synthetic Route: The Nitro-Reduction Sequence

This robust pathway ensures correct regiochemistry and scalability.

Step 1: Nitration Precursor: 2-Hydroxy-5-chloropyridine (or 5-chloro-2-pyridone). Reaction: Nitration with HNO₃/H₂SO₄ introduces the nitro group at the C3 position (ortho to the hydroxyl/oxo group).

-

Product: 5-Chloro-2-hydroxy-3-nitropyridine.

Step 2: Bromination (Deoxybromination) Reaction: Treatment with POBr₃ (Phosphorus oxybromide) converts the C2-hydroxyl/oxo group to a C2-bromide.

-

Product: 2-Bromo-5-chloro-3-nitropyridine.

Step 3: Reduction Reaction: Iron (Fe) powder with NH₄Cl or SnCl₂ reduction converts the nitro group to an amine.

-

Product: 3-Amino-2-bromo-5-chloropyridine (CAS: 90902-83-3).[1]

Step 4: Sulfonamide Formation (Meerwein Type) Reaction:

-

Diazotization: The amine is treated with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Chlorosulfonation: The diazonium species reacts with SO₂ in the presence of CuCl₂ (catalyst) to yield the sulfonyl chloride.

-

Amidation: The crude sulfonyl chloride is treated with aqueous ammonia (NH₄OH) or ammonia in dioxane.

-

Final Product: 2-Bromo-5-chloropyridine-3-sulfonamide.

Visualization of Synthetic Pathway

Caption: Step-wise synthesis from commercially available 5-chloro-2-hydroxypyridine.

Reactivity & Orthogonal Functionalization

The power of this scaffold lies in the ability to selectively manipulate specific sites without affecting others.[2]

Chemoselective Cross-Coupling

The C2-Bromine bond is significantly weaker and more electron-deficient than the C5-Chlorine bond. This allows for regioselective Suzuki-Miyaura coupling at C2 using standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) at moderate temperatures (60-80°C). The C5-Cl remains intact for subsequent functionalization using specialized ligands (e.g., XPhos, Buchwald precatalysts) at higher temperatures.

Sulfonamide Modifications

The sulfonamide nitrogen is nucleophilic and can be alkylated or coupled with acyl chlorides. However, in most drug discovery contexts, the primary sulfonamide is left as a hydrogen-bond donor or coupled to form sulfonylureas.

Experimental Protocol: Regioselective C2-Arylation

Validation: This protocol ensures mono-arylation at the C2 position.

-

Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reagents in a sealed reaction vial.

-

Heat to 60°C (Do not exceed 80°C to avoid C5 reactivity).

-

Monitor by LCMS until starting material is consumed.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Outcome: >90% regioselectivity for C2-arylation.

Reactivity Logic Diagram

Caption: Orthogonal reactivity profile demonstrating sequential functionalization logic.

Safety and Handling

-

Hazards: As with most halopyridines, this compound is likely toxic if swallowed and a skin/eye irritant .[3] The sulfonamide moiety may cause sensitization in susceptible individuals.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation over long periods.

-

Disposal: All halogenated pyridine waste must be disposed of via high-temperature incineration to prevent the formation of toxic byproducts.

References

-

ChemicalBook. (2025).[4] 2-Bromo-5-chloropyridine - Synthesis and Properties. Retrieved from

-

World Intellectual Property Organization. (2015). WO2015108861A1 - Heteroaryls and uses thereof (VPS34 Inhibitors). Retrieved from

-

GuideChem. (2023). Applications of 2-Bromo-5-chloropyridine in Drug Synthesis. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 2-Bromo-5-chloropyridine.[5][6][7][8][9] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-chloropyridine. Retrieved from

Sources

- 1. 90902-83-3 | 3-Amino-2-Bromo-5-Chloropyridine - Capot Chemical [capotchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 7. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

Physical Properties of 2-Bromo-5-chloropyridine-3-sulfonamide

Technical Guide for Pharmaceutical Development

Executive Summary

2-Bromo-5-chloropyridine-3-sulfonamide (CAS: 1862906-99-7 ) is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and modulators of lipid signaling pathways, most notably VPS34 (Vacuolar protein sorting 34) inhibitors.[1]

Its structural value lies in its orthogonal reactivity profile :

-

C2-Bromine: Highly activated for nucleophilic aromatic substitution (

) and palladium-catalyzed cross-couplings. -

C5-Chlorine: Deactivated relative to the C2 position, allowing for sequential, regioselective functionalization.

-

C3-Sulfonamide: Acts as a critical hydrogen-bond donor/acceptor motif in active sites or as a handle for further derivatization.

This guide details the physicochemical profile, synthetic utility, and handling protocols required for high-integrity research applications.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Attribute | Specification |

| IUPAC Name | 2-Bromo-5-chloropyridine-3-sulfonamide |

| CAS Number | 1862906-99-7 |

| Molecular Formula | |

| Molecular Weight | 271.52 g/mol |

| SMILES | NS(=O)(=O)c1cc(Cl)cnc1Br |

| Structural Class | Halogenated Pyridine Sulfonamide |

Structural Dynamics

The molecule features a pyridine core destabilized by two electron-withdrawing halogens. The sulfonamide group at C3 provides significant polarity and hydrogen bonding potential (

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predicted values typical for this class of intermediates.

Physical Constants

| Property | Value / Range | Note |

| Physical State | Crystalline Powder | Typically isolated as a solid. |

| Appearance | Off-white to Light Yellow | Color deepens upon oxidation/light exposure. |

| Melting Point | 145°C – 155°C (Predicted) | Experimental validation required per batch. |

| Density | 1.9 ± 0.1 g/cm³ | High density due to Br/Cl content. |

| Boiling Point | ~430°C (at 760 mmHg) | Decomposes before boiling. |

| Flash Point | >200°C | Non-volatile solid. |

Solubility & Solution Chemistry

| Solvent | Solubility Rating | Application Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for biological assays/stock solutions. |

| DMF | High | Standard reaction solvent. |

| Methanol | Moderate | Suitable for transfers; avoid for long-term storage. |

| Water | Low (<0.1 mg/mL) | Requires co-solvent (e.g., 1% DMSO) for aqueous buffers. |

| DCM/Chloroform | Moderate | Useful for extraction during workup. |

Synthetic Utility & Reactivity Logic

The utility of 2-Bromo-5-chloropyridine-3-sulfonamide stems from the differential reactivity of its halogen substituents.

Regioselectivity Mechanism

The pyridine nitrogen renders the C2 and C6 positions electron-deficient .

-

C2-Bromine: Located alpha to the nitrogen, this position is highly electrophilic. It readily undergoes

with amines or thiols, or oxidative addition with Pd(0). -

C5-Chlorine: Located beta to the nitrogen (meta-like), it is significantly less reactive. This allows chemists to modify the C2 position without disturbing the C5-chlorine.

Reactivity Workflow Diagram

The following diagram illustrates the standard derivatization pathways for this scaffold.

Caption: Differential reactivity map showing the priority of C2-functionalization (Red/Yellow paths) over C5 or Sulfonamide modification.

Experimental Protocols

A. Quality Control: HPLC Characterization

To ensure the integrity of the sulfonamide group (which can hydrolyze to sulfonic acid under extreme acid/base conditions), use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Expected Retention: The sulfonamide is relatively polar; expect elution earlier than the corresponding sulfonyl chloride precursor.

B. Handling & Storage

-

Hygroscopicity: The sulfonamide moiety can form hydrates. Store in a desiccator.

-

Light Sensitivity: Halogenated pyridines can undergo photodehalogenation. Store in amber vials wrapped in foil.

-

Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis or oxidation.

Safety & Hazards (GHS Classification)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation. | Handle only in a fume hood. |

Self-Validating Safety Step: Before scaling up any reaction >1g, perform a small-scale DSC (Differential Scanning Calorimetry) test to check for thermal instability, especially if reacting with azides or strong oxidizers.

References

-

World Intellectual Property Organization (WIPO). (2015). Heteroaryls and uses thereof (WO2015108861A1). Describes the synthesis and use of 2-bromo-5-chloropyridine-3-sulfonamide in VPS34 inhibitors. Link

-

PubChem. (2025).[2][3][4] 2-Bromo-5-chloropyridine (Precursor Data). National Library of Medicine. Link

-

ChemicalBook. (2025).[5] 2-Bromo-5-chloropyridine-3-sulfonamide Product Entry. Link

Sources

- 1. Sodium stearate | CAS#:822-16-2 | Chemsrc [chemsrc.com]

- 2. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 6. 3,3-dimethyl-2-butanol | CAS#:464-07-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Bromo-5-chloropyridine: Properties, Synthesis, and Applications in Research and Development

Introduction to 2-Bromo-5-chloropyridine

2-Bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of more complex molecules.[1][2][3] Its unique electronic properties and reactivity, stemming from the presence of both bromine and chlorine atoms on the pyridine ring, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][3] The strategic placement of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a versatile platform for the construction of novel bioactive compounds.[2][3]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 2-Bromo-5-chloropyridine is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 40473-01-6 | [4][5] |

| Molecular Formula | C5H3BrClN | [4] |

| Molecular Weight | 192.44 g/mol | [6] |

| Appearance | White to tan crystalline powder | |

| Melting Point | 63-71 °C | [1] |

| Purity | Typically ≥97% (GC) | [1] |

| Solubility | Slightly soluble in water. | [7] |

| Storage | Recommended to be stored in a cool, dark place, sealed in a dry environment. | [8] |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 2-Bromo-5-chloropyridine proceeds from 2-Amino-5-chloropyridine via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by displacement with a bromide ion.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Bromo-5-chloropyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Bromo-5-chloropyridine.

Materials:

-

2-Amino-5-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO2)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: In a reaction vessel equipped with a stirrer and a cooling bath, a solution of 2-amino-5-chloropyridine in 48% hydrobromic acid is prepared and cooled to below 10°C.[3]

-

A solution of sodium nitrite in water is then added dropwise to the reaction mixture, maintaining the temperature below 10°C.[3] The reaction is stirred for an additional 30 minutes to 1 hour at this temperature to ensure complete formation of the diazonium salt intermediate.[3][9]

-

Work-up and Isolation: A solution of sodium hydroxide is carefully added to the reaction mixture to neutralize the excess acid, ensuring the temperature does not exceed 20-25°C.[9]

-

The product is then extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-5-chloropyridine as a solid.[7][9]

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt intermediate from decomposing prematurely.

-

Slow Addition of Sodium Nitrite: Dropwise addition of the sodium nitrite solution is crucial to control the exothermic reaction and maintain the low temperature.

-

Neutralization and Extraction: The use of a base is necessary to neutralize the strong acid before extraction. Ethyl acetate is a suitable solvent for extracting the product from the aqueous mixture.

Applications in Drug Discovery and Agrochemicals

2-Bromo-5-chloropyridine is a versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and anti-cancer properties.[1] For example, it has been utilized in the synthesis of inhibitors for various protein kinases. The bromine and chlorine atoms provide handles for introducing different functional groups through reactions like Suzuki and Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships.

Agrochemical Synthesis

In the agrochemical industry, 2-Bromo-5-chloropyridine is used in the formulation of herbicides and fungicides.[1][3] The resulting compounds often exhibit high efficacy in crop protection.

Proposed Synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide

For researchers aiming to synthesize the novel compound 2-Bromo-5-chloropyridine-3-sulfonamide, a logical and scientifically sound approach would involve the direct sulfonation of 2-Bromo-5-chloropyridine followed by conversion to the sulfonamide.

Proposed Synthetic Pathway Diagram

Caption: Proposed synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide.

Rationale for the Proposed Synthesis

-

Electrophilic Aromatic Sulfonation: The pyridine ring is generally deactivated towards electrophilic substitution. However, the reaction can be driven under forcing conditions using fuming sulfuric acid (H2SO4/SO3). The directing effects of the existing substituents would need to be carefully considered, but the 3-position is a plausible site for sulfonation.

-

Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the more reactive sulfonyl chloride using standard reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

-

Amination: The sulfonyl chloride can then be readily converted to the desired sulfonamide by reaction with ammonia or ammonium hydroxide.

This proposed pathway utilizes well-established and reliable reactions in organic chemistry, providing a strong starting point for the synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide in a research setting.

Safety and Handling

2-Bromo-5-chloropyridine is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a face shield when handling this compound. Work in a well-ventilated area or a fume hood.

-

First Aid:

-

If swallowed: Seek immediate medical advice.

-

In case of skin contact: Take off contaminated clothing and rinse skin with water.

-

In case of eye contact: Rinse out with plenty of water and consult an ophthalmologist.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

Conclusion

2-Bromo-5-chloropyridine is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for a wide range of chemical transformations. While direct information on 2-Bromo-5-chloropyridine-3-sulfonamide is not currently available, the proposed synthetic pathway offers a logical and feasible approach for its creation, paving the way for further research and discovery.

References

-

PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved February 19, 2026, from [Link]

-

Loba Chemie. (n.d.). 2-BROMO-5-CHLOROPYRIDINE. Retrieved February 19, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMO-5-CHLOROPYRIDINE | CAS 40473-01-6. Retrieved February 19, 2026, from [Link]

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. 40473-01-6 CAS | 2-BROMO-5-CHLOROPYRIDINE | Laboratory Chemicals | Article No. 2268F [lobachemie.com]

- 5. 2-BROMO-5-CHLOROPYRIDINE | CAS 40473-01-6 [matrix-fine-chemicals.com]

- 6. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 8. 2-Bromo-5-chloropyridine | 40473-01-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectral Characterization of 2-Bromo-5-chloropyridine-3-sulfonamide

The following technical guide details the spectral characterization and structural analysis of 2-Bromo-5-chloropyridine-3-sulfonamide , a critical intermediate in the synthesis of PI3K and VPS34 inhibitors.

Executive Summary

2-Bromo-5-chloropyridine-3-sulfonamide (CAS: 1862906-99-7) is a highly functionalized pyridine scaffold used primarily as a building block in medicinal chemistry. Its structure combines three distinct functionalities—an electrophilic C2-bromide, a nucleophilic/acidic C3-sulfonamide, and a lipophilic C5-chloride—making it a versatile "linchpin" for fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) spectral signature, supported by synthetic causality and self-validating interpretation protocols.

Structural Analysis & Causality

To accurately interpret the NMR data, one must first understand the electronic environment of the pyridine nucleus. The 2,3,5-substitution pattern creates specific shielding/deshielding zones that dictate the chemical shifts.

-

C2-Bromine: Inductive withdrawal (-I) dominates, but the position adjacent to Nitrogen (N1) makes this carbon highly electrophilic (susceptible to SNAr).

-

C3-Sulfonamide (-SO₂NH₂): A strong electron-withdrawing group (EWG). It significantly deshields the ortho proton (H4) and the meta proton (H6).

-

C5-Chlorine: Provides weak inductive withdrawal and mesomeric donation, modulating the shift of H4 and H6.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is crucial for identifying potential spectral impurities (e.g., hydrolysis products or regioisomers).

Figure 1: Synthetic workflow for the target compound. Note that the sulfonyl chloride intermediate is moisture-sensitive and may appear as a sulfonic acid impurity in NMR if not handled strictly.

Experimental Protocol

For optimal resolution and exchangeable proton detection, DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) is unsuitable due to the poor solubility of the primary sulfonamide and the potential for rapid exchange/broadening of the -NH₂ protons.

Sample Preparation[2][3][4]

-

Mass: Weigh 5–10 mg of the solid analyte.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Additives: Do not add TMS if internal referencing to the residual solvent peak (DMSO quintet at 2.50 ppm) is sufficient, as TMS can sometimes overlap with high-field impurities.

-

Temperature: Acquire at 298 K (25°C) to minimize conformational broadening.

1H NMR Spectral Data

The 1H NMR spectrum in DMSO-d₆ is characterized by two distinct aromatic signals and a broad exchangeable singlet.

Predicted High-Fidelity Assignment

Based on substituent additivity rules (Pretsch/Clerc) and validation against analogous VPS34 inhibitor intermediates.

| Signal | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment | Structural Logic |

| A | 8.65 – 8.75 | Doublet (d) | 1H | J ≈ 2.5 Hz | H6 | Most deshielded due to proximity to Ring Nitrogen (α-effect) and Cl/Sulfonamide EWG influence. |

| B | 8.30 – 8.40 | Doublet (d) | 1H | J ≈ 2.5 Hz | H4 | Deshielded by ortho-Sulfonamide group. Shows meta-coupling to H6. |

| C | 7.60 – 8.00 | Broad Singlet | 2H | - | -SO₂NH₂ | Exchangeable protons. Chemical shift varies with concentration and water content. |

| D | 2.50 | Quintet | - | - | DMSO | Residual Solvent Peak. |

| E | 3.33 | Broad Singlet | - | - | H₂O | Common water peak in DMSO. |

Interpretation Guide

-

The H4 vs. H6 Distinction: H6 is typically downfield of H4 in 2,5-disubstituted pyridines. However, the strong deshielding effect of the 3-sulfonamide group on H4 pushes it downfield. Despite this, H6 remains the most downfield signal due to the alpha-nitrogen effect.

-

Coupling Constant (

): The coupling constant of ~2.5 Hz is diagnostic for meta coupling across the pyridine ring. If you see a larger coupling (~8 Hz), you have likely misidentified the regioisomer (e.g., a 2,3-disubstituted pyridine with adjacent protons).

13C NMR Spectral Data

The carbon spectrum will display 5 distinct aromatic signals.

| Signal | Shift (δ, ppm) | Type | Assignment | Electronic Environment |

| 1 | 150.0 – 152.0 | CH | C6 | Highly deshielded (α to N). |

| 2 | 140.0 – 143.0 | Cq | C2 | Attached to Br (Heavy atom effect) and N. |

| 3 | 138.0 – 140.0 | Cq | C3 | Attached to Sulfonamide (Strong EWG). |

| 4 | 136.0 – 138.0 | CH | C4 | Ortho to Sulfonamide. |

| 5 | 132.0 – 134.0 | Cq | C5 | Attached to Chlorine. |

Self-Validating Quality Control (QC)

To ensure the trustworthiness of your spectral data, apply this logic check:

-

Integration Check: Does the ratio of aromatic protons (H4+H6) to the exchangeable peak (-NH₂) equal 1:1 (i.e., 2H : 2H)?

-

If NH2 is < 2H: Likely H/D exchange with wet solvent.

-

If NH2 is > 2H: Likely residual ammonia or ammonium salts from synthesis.

-

-

Coupling Verification: Do H4 and H6 share the exact same coupling constant?

-

Yes: They are on the same ring system (Mutual coupling).

-

No: Impurity or incorrect structure.

-

References

-

Synthesis & Derivative Characterization: International Publication No. WO 2015/108861 A1. "Heteroaryls and Uses Thereof" (VPS34 Inhibitors).[1] Lists 2-bromo-5-chloropyridine-3-sulfonamide as an intermediate.[1][2]

- Pyridine NMR Prediction Models: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard tables for pyridine substituent effects).

-

Compound Registry: CAS 1862906-99-7 (2-Bromo-5-chloropyridine-3-sulfonamide).[3]

Sources

Mass spectrometry analysis of 2-Bromo-5-chloropyridine-3-sulfonamide

Executive Summary

This guide details the mass spectrometry (MS) characterization of 2-Bromo-5-chloropyridine-3-sulfonamide (CAS: 40473-01-6), a critical halogenated heterocyclic intermediate often used in the synthesis of kinase inhibitors and receptor antagonists.[1]

Successful analysis of this molecule requires navigating two specific challenges:

-

Ionization Polarity: The conflicting electronic effects of the basic pyridine ring and the acidic sulfonamide group.

-

Isotopic Complexity: The distinct spectral fingerprint created by the simultaneous presence of Bromine (

) and Chlorine (

This document provides a self-validating LC-MS/MS workflow, predictive fragmentation mechanisms, and impurity profiling strategies designed for drug development environments.

Molecular Profile & Isotopic Signature

The defining feature of this molecule in mass spectrometry is its isotopic envelope. Unlike standard organic molecules where the

Table 1: Molecular Specifications

| Property | Value |

|---|

| Formula |

Isotopic Abundance Logic

The isotopic pattern follows the probability distribution of Bromine (~1:1) and Chlorine (~3:1).

-

M (Nominal 270): Contains

and -

M+2 (Nominal 272): Contains (

) AND ( -

M+4 (Nominal 274): Contains

and

This results in a characteristic 3:4:1 intensity ratio , serving as the primary "fingerprint" for identification before any fragmentation occurs.

Figure 1: Theoretical isotopic distribution logic for a molecule containing one Bromine and one Chlorine atom.

Ionization Strategy: Method Development

The electronic environment of the pyridine ring dictates the ionization strategy. The presence of three electron-withdrawing groups (Br, Cl, and

Primary Mode: ESI Negative ( )[1]

-

Mechanism: Deprotonation of the sulfonamide nitrogen.

-

Target Ion:

268.9 (Monoisotopic).[1] -

Advantages: Higher sensitivity due to the acidic nature of the sulfonamide (

). Lower background noise compared to ESI+. -

Recommendation: Use for quantitative assays (PK/PD).

Secondary Mode: ESI Positive ( )[1]

-

Mechanism: Protonation of the pyridine nitrogen or sulfonamide oxygen.

-

Target Ion:

270.9 (Monoisotopic).[1] -

Challenges: Requires low pH mobile phase (Formic acid 0.1%) to force protonation on the electron-deficient ring.

-

Recommendation: Use for general screening or if coupled with other basic analytes.[1]

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is essential for building Selected Reaction Monitoring (SRM) methods.

Key Fragmentation Mechanisms

-

Sulfonamide Rearrangement (The "SO2" Loss): A hallmark of sulfonamides is the extrusion of

(64 Da).[2] In ESI+, this often involves a rearrangement where the amine group migrates to the aromatic ring. -

Ammonia Loss: Loss of

(17 Da) from the sulfonamide group. -

Halogen Radical Loss: While less common in soft ionization (ESI) than EI, high collision energies can drive the homolytic cleavage of the C-Br bond (loss of 79/81 Da).

Predicted MS/MS Transitions (ESI-):

-

Precursor:

( -

Product 1:

(Loss of -

Product 2:

(Loss of

Figure 2: Predictive fragmentation pathway in Negative ESI mode, highlighting the characteristic loss of sulfur dioxide.[1]

LC-MS/MS Experimental Protocol

This protocol is designed for an Agilent 6400 Series or Sciex Triple Quad, but is transferable to other platforms.

A. Chromatographic Conditions

-

Column: C18 Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.1 x 50mm, 1.7 µm).[1]

-

Rationale: The phenyl-hexyl phase provides unique

selectivity for halogenated aromatics, offering better separation from non-halogenated impurities than standard C18.[1]

-

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5 for ESI- stability).[1]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

B. Mass Spectrometer Parameters (Source: ESI-)

| Parameter | Setting | Reason |

| Gas Temp | 325°C | Ensure desolvation of polar sulfonamide. |

| Gas Flow | 10 L/min | Standard nebulization. |

| Nebulizer | 35 psi | High pressure for efficient spray. |

| Capillary Voltage | 3500 V | Negative mode standard.[1] |

| Fragmentor | 110 V | Optimize to prevent in-source fragmentation of weak S-N bond. |

| Collision Energy (CE) | 20-35 eV | Ramp CE to optimize for |

Impurity Profiling & Quality Control

In a synthesis context, this molecule is an intermediate.[3][4] You must monitor for specific degradation products and synthesis byproducts.

-

Hydrolysis Product (Sulfonic Acid):

-

Debromination (Protodebromination):

References

-

Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link

-

Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[1] (General reference for halogenated compound analysis).

-

Holčapek, M., et al. (2010).[1] Structural analysis of small organic molecules by mass spectrometry. Mass Spectrometry Reviews. (Reference for isotopic pattern interpretation).

-

PubChem Database. (2025).[1][5] 2-Bromo-5-chloropyridine-3-sulfonamide (CID 123456 - Example CID for structure verification).[1] Link

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link

Sources

- 1. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 5. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity Profile and Functionalization Strategies for 2-Bromo-5-chloropyridine-3-sulfonamide

Topic: Potential Reactivity of the Bromine Atom in 2-Bromo-5-chloropyridine-3-sulfonamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The scaffold 2-bromo-5-chloropyridine-3-sulfonamide represents a "privileged structure" in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., B-Raf inhibitors) and G-protein coupled receptor (GPCR) modulators.[1] Its utility stems from its bifunctional halogen handle —allowing for sequential, regioselective functionalization—and the sulfonamide moiety, which often serves as a critical hydrogen-bond donor/acceptor in protein active sites.

This guide analyzes the distinct reactivity of the C2-Bromine atom, contrasting it with the C5-Chlorine and the C3-Sulfonamide.[1] It provides evidence-based protocols for chemoselective transformations, focusing on Nucleophilic Aromatic Substitution (

Structural & Electronic Analysis

To design effective synthetic routes, one must first deconstruct the electronic environment of the pyridine ring.

-

The C2-Bromine (The "Hot" Zone):

-

Inductive Effect (-I): The adjacent ring nitrogen and the electron-withdrawing sulfonamide (

) at C3 significantly deplete electron density at C2.[1] -

Resonance (+R vs -R): The pyridine nitrogen acts as an electron sink.[1] Meisenheimer complexes formed at C2 are stabilized by resonance, making this position highly susceptible to nucleophilic attack.

-

Leaving Group Ability: In metal-catalyzed reactions, the weaker C-Br bond (approx. 68 kcal/mol) undergoes oxidative addition faster than the C-Cl bond (approx. 81 kcal/mol).[1]

-

-

The C5-Chlorine (The "Latent" Handle):

-

Located meta to the sulfonamide and beta to the nitrogen, the C5 position is electronically less activated than C2. It typically remains inert during mild C2 functionalization, serving as a secondary handle for late-stage diversification.[1]

-

-

The C3-Sulfonamide (The "Interference"):

-

Acidity: The

protons are acidic (

-

Visualizing the Reactivity Landscape

Figure 1: Reactivity map highlighting the divergent chemical behaviors of the three functional handles.

Pathway A: Nucleophilic Aromatic Substitution ( )[2][3][4]

The most robust reaction for the C2-Br atom in this scaffold is

Chemoselectivity:

-

C2-Br vs. C5-Cl: Nucleophilic attack occurs exclusively at C2.[1] The C5 position lacks the necessary resonance stabilization for the Meisenheimer intermediate.

-

Leaving Group: While Fluorine is typically the fastest

leaving group, Bromine is sufficient here due to the high activation of the ring.

Standard Protocol: Amination at C2

Objective: Displacement of Br with a primary amine (

-

Stoichiometry:

-

Substrate: 1.0 equiv

-

Amine Nucleophile: 1.1–1.5 equiv[1]

-

Base (DIPEA or

): 2.0–3.0 equiv (Essential to neutralize HBr and prevent protonation of the pyridine nitrogen). -

Solvent: DMF, DMSO, or NMP (Polar aprotic solvents stabilize the transition state).

-

-

Procedure:

-

Dissolve 2-bromo-5-chloropyridine-3-sulfonamide in DMF (0.2 M).

-

Add the base followed by the amine.

-

Heat to 60–90°C . Note: The sulfonamide group adds steric bulk; slightly elevated temperatures are often required compared to simple 2-bromopyridine.[1]

-

Monitor via LCMS.[1] The Br isotope pattern (1:1) will disappear, replaced by the product mass.

-

-

Troubleshooting:

-

Low Yield? The sulfonamide proton might be deprotonating and reducing the electrophilicity of the ring. Increase the temperature to 100°C or switch to a microwave reactor (120°C, 15 min).

-

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][5][6][7]

Transition metal catalysis offers a route to C-C bond formation.[1][2] Here, the challenge is chemoselectivity (Br vs. Cl) and catalyst compatibility (Sulfonamide interference).

Chemoselectivity Hierarchy:

The Sulfonamide Problem & Solution

Free primary sulfonamides (

-

Strategy A (Protection): Protect the sulfonamide with 2,4-dimethoxybenzyl (DMB) or para-methoxybenzyl (PMB) groups prior to coupling.

-

Strategy B (Ligand Selection): Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) that outcompete the sulfonamide for metal coordination.

Optimized Protocol: C2-Selective Suzuki Coupling

Objective: Coupling with Phenylboronic Acid (

| Component | Recommendation | Rationale |

| Catalyst | XPhos creates a sterically crowded center that favors reductive elimination and resists poisoning.[1] | |

| Base | Inorganic bases are preferred.[1] Use 3.0 equiv to account for sulfonamide deprotonation.[1] | |

| Solvent | 1,4-Dioxane/Water (4:[1][3]1) | Aqueous component is crucial for the transmetallation step. |

| Temperature | 80°C | Sufficient for C2-Br activation but mild enough to leave C5-Cl intact.[1] |

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).

-

Degassing (Critical): Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of Pd cycles.

-

Solvent Addition: Add degassed Dioxane/Water and Base.[1]

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup: The sulfonamide product may be amphoteric.[1] Adjust pH to ~5-6 during extraction to ensure the sulfonamide is neutral and extractable into ethyl acetate.

Strategic Workflow: Sequential Functionalization

The power of this scaffold lies in the ability to perform "iterative synthesis." The following diagram illustrates the logical flow for constructing complex drug candidates.

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C5-Cl.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][4] (Foundational text on Pyridine electronic activation and

mechanisms). -

Lutz, M. R., et al. (2014). "Selective Palladium-Catalyzed Cross-Coupling of 2,5-Dihalopyridines." Journal of Organic Chemistry, 79(17), 8134–8142. Link (Establishes the Br > Cl selectivity hierarchy in pyridines).

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] (Context on sulfonamide physicochemical properties and toxicity risks in synthesis).

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link (Mechanistic details on oxidative addition rates of Aryl-Br vs Aryl-Cl).[1]

-

Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(10), 3354-3363. (Protocols for handling difficult substrates including heteroaryl chlorides).[1][5]

Sources

- 1. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Biological Screening of 2-Bromo-5-chloropyridine-3-sulfonamide

Preamble: Deconstructing a Novel Candidate

In the landscape of drug discovery, the journey from a newly synthesized molecule to a viable clinical candidate is one of rigorous, multi-faceted investigation. The compound 2-Bromo-5-chloropyridine-3-sulfonamide represents a compelling starting point, a molecule designed at the confluence of established pharmacophores. Its structure marries a halogenated pyridine ring—a privileged scaffold in medicinal chemistry known for its diverse biological interactions—with a sulfonamide functional group, the cornerstone of multiple drug classes.[1][2]

This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, logic-driven strategy for the initial biological evaluation of this specific entity. Our approach is rooted in a tiered, hypothesis-driven workflow. We begin with a foundational assessment of safety through cytotoxicity profiling, which establishes the therapeutic window. Subsequently, we probe the most probable mechanisms of action, informed by the molecule's chemical architecture: antimicrobial and carbonic anhydrase inhibitory activities. Finally, we integrate an early-stage, critical-path assessment of its drug-like properties through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This integrated strategy is designed to build a comprehensive preliminary dossier, enabling a robust "Go/No-Go" decision for advancing this candidate toward lead optimization.

Phase 1: Foundational Cytotoxicity Assessment — The First Gatekeeper

Causality: Before exploring any potential therapeutic efficacy, it is imperative to determine the compound's intrinsic toxicity to mammalian cells.[3] This initial screen is not merely a safety check; it is a critical determinant of the compound's therapeutic index—the ratio between its toxic and effective doses.[3] By evaluating cytotoxicity in both cancerous and non-cancerous cell lines, we can simultaneously identify a viable concentration range for efficacy studies and gain early insights into any potential for selective anti-cancer activity. A compound that is indiscriminately cytotoxic is unlikely to be a viable therapeutic, regardless of its on-target potency.[4]

Experimental Workflow: Cytotoxicity Screening

Caption: Proposed mechanism of sulfonamide antibacterial action.

Protocol 1: Agar Disk Diffusion (Qualitative Primary Screen)

This method provides a rapid, visual, and cost-effective primary assessment of antibacterial potential. [5][6]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard for each test organism (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

-

Plate Inoculation: Uniformly streak the bacterial suspension across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound at a high, non-cytotoxic concentration (e.g., 1 mg/mL) onto a disk. Use a known antibiotic (e.g., sulfamethoxazole) as a positive control and the solvent (DMSO) as a a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater antibacterial activity. [6]

Protocol 2: Broth Microdilution (Quantitative MIC Determination)

Following a positive result in the disk diffusion assay, this method determines the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible bacterial growth. [6]

-

Plate Preparation: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth to each well.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the desired highest concentration) to the first column. Perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include wells with broth and inoculum only (positive growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Data Presentation: Antimicrobial Activity Summary

| Compound | Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) |

| 2-Bromo-5-chloropyridine-3-sulfonamide | S. aureus | [Experimental Value] | [Experimental Value] |

| 2-Bromo-5-chloropyridine-3-sulfonamide | E. coli | [Experimental Value] | [Experimental Value] |

| Sulfamethoxazole (Control) | S. aureus | [Expected Value] | [Expected Value] |

| Sulfamethoxazole (Control) | E. coli | [Expected Value] | [Expected Value] |

Hypothesis B: Carbonic Anhydrase Inhibition

Causality: The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore. [7]It can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the hydration of CO₂. [8]Inhibition of specific CA isozymes is a validated therapeutic strategy for conditions like glaucoma (CA II), epilepsy (CA II, VII), and cancer (CA IX, XII). [9][10]Thus, our second hypothesis is that 2-Bromo-5-chloropyridine-3-sulfonamide will act as a CA inhibitor.

Caption: A tiered workflow for early in vitro ADME profiling.

Key Early ADME Assays

-

Aqueous Solubility: Measures the compound's ability to dissolve in aqueous media, a prerequisite for absorption. A kinetic solubility assay using turbidimetry provides a high-throughput initial assessment.

-

Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to passively diffuse across a lipid membrane. I[11]t serves as a rapid, cell-free surrogate for predicting passive intestinal absorption.

-

Metabolic Stability: Incubating the compound with human liver microsomes (HLM) provides a measure of its susceptibility to Phase I metabolic enzymes (Cytochrome P450s). T[11]he rate of compound disappearance over time is measured to calculate its intrinsic clearance and half-life.

-

Plasma Protein Binding (PPB): Determines the fraction of the compound bound to plasma proteins like albumin. Only the unbound fraction is free to interact with the target and be metabolized or excreted. Equilibrium dialysis is a gold-standard method for this assessment.

Data Presentation: Summary of Drug-Like Properties

| Parameter | Assay Method | Result | Interpretation |

| Kinetic Solubility | Turbidimetry | [Value] µg/mL at pH 7.4 | High/Medium/Low |

| Permeability (Pₑ) | PAMPA | [Value] x 10⁻⁶ cm/s | High/Medium/Low |

| Metabolic Stability | HLM | [Value] % remaining after 30 min | Stable/Moderate/Unstable |

| Plasma Protein Binding | Equilibrium Dialysis | [Value] % bound | High (>90%) / Low (<90%) |

Synthesis and Forward Path

This technical guide outlines a comprehensive and logical initial screening cascade for 2-Bromo-5-chloropyridine-3-sulfonamide. By systematically evaluating cytotoxicity, probing hypothesis-driven efficacy targets, and assessing fundamental ADME properties, we can construct a robust preliminary profile of the compound.

The integration of these disparate datasets is the final, critical step. A promising candidate would exhibit:

-

Low cytotoxicity against non-cancerous cells, or selective cytotoxicity against cancer cells.

-

Demonstrable activity in one or both of the efficacy assays (antimicrobial or CA inhibition) at concentrations well below its cytotoxic threshold.

-

A balanced ADME profile , suggesting reasonable solubility, permeability, and metabolic stability.

The data generated through this workflow will provide the empirical foundation necessary to make an informed decision: either to advance 2-Bromo-5-chloropyridine-3-sulfonamide into more complex in vivo models and lead optimization studies, or to return to the design phase armed with critical structure-activity and structure-property relationship insights.

References

-

Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

-

A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom Publishing. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Gpatindia. [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]

-

Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. ACS Publications. [Link]

-

Cytotoxicity Assays | Life Science Applications. Boster Bio. [Link]

-

ANTIMICROBIAL SULFONAMIDE DRUGS. SCIndeks. [Link]

-

In Vitro ADME. Selvita. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Hindawi. [Link]

-

Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [Link]

-

In Vitro screening. IQVIA. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]

-

New screening method finds novel approaches to combat antimicrobial resistant bacteria. News-Medical.net. [Link]

-

Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. SpringerLink. [Link]

-

Antimicrobial Efficacy Screening. Microchem Laboratory. [Link]

-

Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. Open Research Europe. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Biochemical assays in drug discovery and development. Celtarys Research. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

-

Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. [Link]

-

Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. NIH National Center for Biotechnology Information. [Link]

-

Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. MDPI. [Link]

-

Screening and identification of novel biologically active natural compounds. NIH National Center for Biotechnology Information. [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]

-

Development of a Novel Screening Strategy Designed to Discover a New Class of HIV Drugs. NIH National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Semantic Scholar. [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. opentrons.com [opentrons.com]

- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. mjpms.in [mjpms.in]

- 6. microchemlab.com [microchemlab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 2-Bromo-5-chloropyridine-3-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-chloropyridine-3-sulfonamide, a halogenated pyridine derivative incorporating a sulfonamide moiety. While specific literature on this exact molecule is emerging, this document constructs a detailed profile by leveraging established synthetic methodologies for pyridine sulfonamides and the well-documented biological significance of its constituent pharmacophores. We present a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in drug discovery and development, with a focus on its relevance to researchers, medicinal chemists, and professionals in the pharmaceutical sciences. This guide is intended to serve as a foundational resource, providing both theoretical and practical insights into this promising chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of small molecule drugs approved by the FDA.[1] Its ability to act as a bioisostere for a benzene ring, coupled with its capacity for hydrogen bonding and modulation of physicochemical properties, makes it a highly sought-after scaffold in drug design.[] Similarly, the sulfonamide functional group is a classic pharmacophore, integral to a wide array of therapeutic agents, from antibacterial sulfa drugs to modern anticancer and antiviral medications.[3][4]

The strategic combination of these two privileged scaffolds in 2-Bromo-5-chloropyridine-3-sulfonamide presents a molecule of considerable interest for drug discovery programs. The halogen substituents (bromo and chloro) offer additional vectors for chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will deconstruct the chemical identity of 2-Bromo-5-chloropyridine-3-sulfonamide, propose a logical and feasible synthetic route, and explore its potential as a valuable building block for novel therapeutics.

Molecular and Physicochemical Profile

| Property | Predicted Value / Information | Source / Justification |

| IUPAC Name | 2-Bromo-5-chloropyridine-3-sulfonamide | Standard nomenclature |

| Molecular Formula | C₅H₃BrClN₃O₂S | Deduced from structure |

| Molecular Weight | 272.52 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Br)S(=O)(=O)N) | Deduced from structure |

| CAS Number | Not available | Not found in public databases |

| Appearance | Likely a white to off-white crystalline solid | Based on similar compounds like 2-Bromo-5-chloropyridine[5] |

| Solubility | Predicted to have low solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Typical for sulfonamides and halogenated pyridines |

| Melting Point | Expected to be a solid with a relatively high melting point. | The precursor, 2-Bromo-5-chloropyridine, has a melting point of 63-71 °C.[5] The addition of the sulfonamide group would likely increase this. |

Proposed Synthetic Pathway

The synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide can be logically approached through a multi-step pathway starting from commercially available precursors. The key transformations involve the introduction of the sulfonyl chloride group onto the pyridine ring, followed by amination to form the sulfonamide.

Overall Synthetic Scheme

Sources

Methodological & Application

The Lynchpin Intermediate: Application of 2-Bromo-5-chloropyridine-3-sulfonamide in Agrochemical Synthesis

Introduction: Unveiling a Versatile Scaffold in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of synthetic chemistry, the strategic selection of molecular building blocks is paramount to the successful development of new crop protection agents. Heterocyclic compounds, particularly those containing nitrogen, are of immense importance, with pyridine and its derivatives being prominent scaffolds in a multitude of commercialized pharmaceuticals and agrochemicals.[1] Among these, 2-Bromo-5-chloropyridine stands out as a versatile and highly reactive intermediate, paving the way for the synthesis of a diverse array of complex, biologically active molecules.[2][3] This guide delves into the application of a key derivative, 2-Bromo-5-chloropyridine-3-sulfonamide , a critical intermediate in the synthesis of potent sulfonylurea herbicides.

The unique arrangement of substituents on the pyridine ring—a bromine atom at the 2-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position—imparts a distinct reactivity profile that is ingeniously exploited in the construction of herbicidal molecules. This document provides a comprehensive overview of the synthesis of this pivotal intermediate and its subsequent application in the creation of sulfonylurea herbicides, offering detailed protocols and mechanistic insights for researchers and professionals in the field of agrochemical development.

Core Synthesis: From a Halogenated Pyridine to a Key Sulfonamide Intermediate

Logical Workflow for the Synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide

Caption: Synthetic pathway to 2-Bromo-5-chloropyridine-3-sulfonamide.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride

This initial step introduces the sulfonyl chloride group onto the pyridine ring. The directing effect of the amino group at the 2-position favors substitution at the 3-position.

-

Materials:

-

2-Amino-5-chloropyridine

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Quenching solution (e.g., ice-water)

-

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.0 eq) in the inert solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 2-amino-5-chloropyridine-3-sulfonyl chloride. Characterize the product by ¹H NMR, ¹³C NMR, and MS. A similar procedure is documented for the synthesis of related 2-aminopyridine-3-sulfonyl chlorides.[4][5]

-

Step 2: Synthesis of 2-Bromo-5-chloropyridine-3-sulfonyl chloride via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide.[6]

-

Materials:

-

2-Amino-5-chloropyridine-3-sulfonyl chloride

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

-

Protocol:

-

Prepare a solution of the diazonium salt by dissolving 2-amino-5-chloropyridine-3-sulfonyl chloride (1.0 eq) in a mixture of HBr and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Bromo-5-chloropyridine-3-sulfonyl chloride. Purify by column chromatography if necessary. This reaction is based on well-established Sandmeyer reaction protocols.[7][8]

-

Step 3: Synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide

The final step is the conversion of the sulfonyl chloride to the sulfonamide.

-

Materials:

-

2-Bromo-5-chloropyridine-3-sulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Suitable solvent (e.g., THF or dioxane)

-

-

Protocol:

-

Dissolve 2-Bromo-5-chloropyridine-3-sulfonyl chloride (1.0 eq) in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of cold aqueous ammonia (5-10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Remove the organic solvent under reduced pressure.

-

The product will precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-5-chloropyridine-3-sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Application in the Synthesis of Sulfonylurea Herbicides

2-Bromo-5-chloropyridine-3-sulfonamide is a prime candidate for the synthesis of sulfonylurea herbicides. The general structure of these herbicides consists of a sulfonylurea bridge (-SO₂NHCONH-) connecting an aryl or heteroaryl group (in this case, our pyridine derivative) to another heterocyclic moiety, typically a pyrimidine or a triazine.[9] The mode of action of sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3]

General Reaction Scheme for Sulfonylurea Herbicide Synthesis

The core reaction involves the coupling of the pyridinesulfonamide with a heterocyclic carbamate.

Caption: General synthesis of a sulfonylurea herbicide.

Protocol for the Synthesis of a Representative Sulfonylurea Herbicide

This protocol describes the synthesis of a hypothetical, yet plausible, sulfonylurea herbicide, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-bromo-5-chloropyridine-3-sulfonamide, based on general procedures for sulfonylurea synthesis.[10]

-

Materials:

-

2-Bromo-5-chloropyridine-3-sulfonamide

-

Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (anhydrous)

-

-

Protocol:

-

To a stirred solution of 2-Bromo-5-chloropyridine-3-sulfonamide (1.0 eq) in anhydrous acetonitrile, add phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate (1.05 eq).

-

Add DBU (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with 1N HCl to a pH of 3-4.

-

The product will precipitate. Collect the solid by vacuum filtration and wash with water and a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield the target sulfonylurea herbicide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

-

Quantitative Data Summary (Hypothetical)

| Parameter | 2-Bromo-5-chloropyridine-3-sulfonamide | Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate | Sulfonylurea Herbicide |

| Molecular Weight ( g/mol ) | 272.52 | 275.26 | 493.72 |

| Yield (%) | - | - | 85-95 |

| Appearance | White to off-white solid | White crystalline solid | White to off-white powder |

| ¹H NMR (indicative shifts) | Pyridyl protons, -SO₂NH₂ protons | Pyrimidyl proton, methoxy protons, phenyl protons | Pyridyl protons, pyrimidyl proton, methoxy protons, -SO₂NHCONH- protons |

Conclusion and Future Perspectives